DIMETHYLSILYL (T-BUTYLAMIDO)(CYCLOPENTADIENYL) TITANIUM DICHLORIDE
CAS No.: 135539-57-0
Cat. No.: VC0145362
Molecular Formula: C11H19Cl2NSiTi 5*
Molecular Weight: 312.13
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 135539-57-0 |
---|---|
Molecular Formula | C11H19Cl2NSiTi 5* |
Molecular Weight | 312.13 |
Standard InChI | InChI=1S/C11H19NSi.2ClH.Ti/c1-11(2,3)12-13(4,5)10-8-6-7-9-10;;;/h6-9H,1-5H3;2*1H;/q-1;;;+2/p-2 |
SMILES | CC(C)(C)[N-][Si](C)(C)[C]1[CH][CH][CH][CH]1.Cl[Ti]Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
The molecular structure of dimethylsilyl(t-butylamido)(tetramethyl cyclopentadienyl)titanium dichloride features:
-
A titanium(IV) center
-
A η5-tetramethylcyclopentadienyl ligand
-
A dimethylsilyl bridge connecting the cyclopentadienyl ring to a t-butylamido group
The cyclopentadienyl ring in the tetramethyl variant contains four methyl groups at positions 2, 3, 4, and 5, which distinguishes it from the non-tetramethylated analog .
Physical and Chemical Properties
The compound is typically characterized as a white crystalline powder . Its physical properties include:
Property | Value |
---|---|
Molecular Formula | C15H27Cl2NSiTi |
Molecular Weight | 368.24 g/mol |
Physical Appearance | White crystalline powder |
Storage Condition | Room Temperature |
CAS Number | 135072-61-6 |
The compound features a pseudotetrahedral geometry around the titanium center, which is typical for titanocene derivatives . This geometry plays a crucial role in its catalytic activity and selectivity in various chemical transformations.
Synthesis and Characterization
Synthetic Routes
The synthesis of titanocene derivatives typically involves multiple steps. Based on similar titanocene compounds documented in the literature, the general synthetic approach for dimethylsilyl(t-butylamido)(cyclopentadienyl)titanium dichloride likely involves:
-
Preparation of appropriately substituted cyclopentadiene precursors
-
Formation of a dimethylsilyl bridge to connect the cyclopentadiene and t-butylamido fragments
-
Deprotonation using strong bases like n-butyllithium to generate the corresponding lithium cyclopentadienide intermediate
-
Transmetalation reaction with titanium tetrachloride (TiCl4) to yield the final titanocene dichloride product
The specific synthesis of related titanocene derivatives is described in the literature. For example, titanocene complexes have been synthesized through the carbolithiation of appropriately substituted fulvenes, followed by reaction with lithiated intermediates and subsequent transmetalation with TiCl4 .
Characterization Techniques
Characterization of titanocene compounds typically employs multiple analytical techniques:
-
X-ray crystallography for definitive structural determination
-
Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 29Si) for structural confirmation
-
Elemental analysis for compositional verification
-
Mass spectrometry for molecular weight determination and fragmentation pattern analysis
Due to the potential presence of multiple isomers resulting from different spatial arrangements of the ligands, NMR spectra of these compounds can show complex signal patterns .
Applications and Uses
Catalytic Applications
Dimethylsilyl(t-butylamido)(tetramethyl cyclopentadienyl)titanium dichloride and related compounds serve as important metallocene catalysts with applications in:
-
Olefin polymerization reactions, particularly in the production of polyethylene and polypropylene
-
Ring-opening polymerization
-
C-C bond formation reactions
The constrained geometry of these catalysts, resulting from the bridging dimethylsilyl group between the cyclopentadienyl and amido ligands, confers unique stereochemical control in various catalytic processes .
Medicinal Applications
Titanocene derivatives have been investigated for potential medicinal applications:
-
Anticancer activity: Some titanocene compounds have shown promising cytotoxic effects against various cancer cell lines
-
Chemotherapeutic potential: Titanocene dichloride has reached clinical trials for cancer treatment
Studies on structurally related titanocene compounds have reported IC50 values in the micromolar range against kidney epithelial cell lines, indicating potential biological activity .
Structure-Activity Relationships
The relationship between structural modifications and activity in titanocene compounds has been extensively studied. Research on related silyl-substituted titanocene dichlorides has revealed:
-
The nature of substituents on the cyclopentadienyl rings significantly influences cytotoxicity
-
Silyl substituents can modify both the electronic and steric properties of the titanocene scaffold
-
The position and type of donor groups (such as amino functionalities) can enhance biological activity
For example, a series of silyl-substituted titanocene compounds tested against CAKI-1 cell lines showed IC50 values ranging from 15 to 139 μM, demonstrating the impact of structural modifications on biological activity .
Mechanistic Studies
Reaction Mechanisms
Studies on titanocene complexes have provided insights into their reaction mechanisms:
-
Single electron transfer (SET) processes are often involved in titanocene-catalyzed reactions
-
Titanium(III) species, generated by reduction of titanium(IV) precursors, play crucial roles as catalytic intermediates
-
Radical intermediates are frequently implicated in titanocene-mediated transformations
For instance, the related Cp2TiCl (titanocene(III) chloride, also known as the Nugent–RajanBabu reagent) has been extensively studied for its role in single electron transfer reactions .
DFT Studies
Computational studies, particularly Density Functional Theory (DFT) calculations, have been employed to investigate the structural and electronic properties of titanocene compounds. These studies provide insights into:
-
Bond lengths and angles
-
Electron distribution
-
Energetics of different reaction pathways
Related Titanocene Compounds
Comparison with Other Titanocene Derivatives
Several structurally related titanocene compounds have been reported in the literature:
-
Bis(cyclopentadienyl)titanium(III) chloride (Cp2TiCl): A dimeric compound with the formula [(C5H5)2TiCl]2, used as a single electron reductant in organic synthesis
-
Bis-[((phenyl)dimethylsilane)cyclopentadienyl] titanium(IV) dichloride and other silyl-substituted titanocene derivatives with varying substituents on the silyl group or cyclopentadienyl rings
-
Amino-functionalized titanocene derivatives with potential biological applications
The table below compares selected bond lengths in titanocene structures based on DFT calculations:
Bond | Length (pm) |
---|---|
Ti−C (range) | 234.2-251.3 |
C−C (cyclopentadienyl ring) | 141.2-143.4 |
Ti−Cl | Not specified in available data |
These structural parameters influence the reactivity and selectivity of the titanocene compounds in various applications .
Future Research Directions
Several promising avenues for future research on dimethylsilyl(t-butylamido)(cyclopentadienyl)titanium dichloride and related compounds include:
-
Development of more efficient synthetic routes with improved yields and selectivity
-
Investigation of structure-activity relationships to design more effective catalysts for specific applications
-
Exploration of potential medicinal applications, particularly in cancer therapy
-
Study of environmental impacts and degradation pathways
-
Design of heterogeneous catalytic systems for easier recovery and reuse
The continued interest in titanocene chemistry promises to yield new insights and applications in the coming years.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume